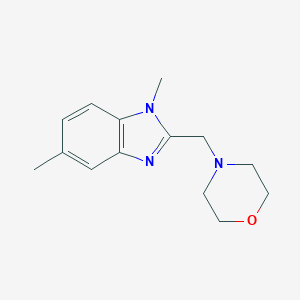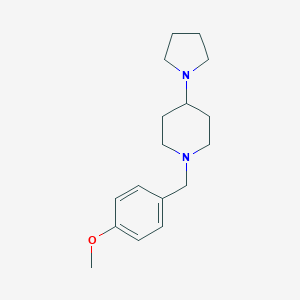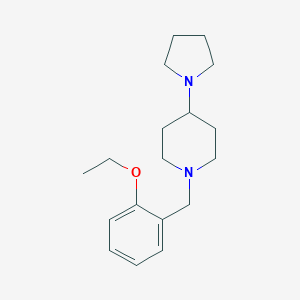![molecular formula C17H26N2O3 B247032 N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247032.png)
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide, commonly known as DMAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA belongs to the class of compounds known as amides and is synthesized through a multistep process, which involves the use of several reagents and catalysts.
科学的研究の応用
DMAPA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DMAPA has anti-proliferative and anti-tumor effects against various cancer cell lines, including breast, lung, and colon cancer cells. DMAPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of DMAPA is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. DMAPA has been shown to inhibit the activity of ribosomal protein S6 kinase, which is involved in protein synthesis, and to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects
DMAPA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. DMAPA has also been shown to reduce the expression of several genes involved in cancer progression, such as c-Myc and cyclin D1.
実験室実験の利点と制限
DMAPA has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, DMAPA has some limitations, including its complex synthesis method and potential toxicity to normal cells at high concentrations.
将来の方向性
There are several future directions for the research on DMAPA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the study of its mechanism of action in more detail. Further studies are also needed to determine the optimal dosage and administration of DMAPA for therapeutic purposes.
Conclusion
In conclusion, DMAPA is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer treatment. The synthesis method of DMAPA is complex, but its high potency and selectivity against cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of DMAPA and to explore its potential therapeutic applications in other diseases.
合成法
The synthesis of DMAPA involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acrylate in the presence of a base catalyst to form a Michael adduct. The Michael adduct is then reacted with lithium aluminum hydride to reduce the carbonyl group, followed by the reaction with N-ethyl-N-methylprop-2-en-1-amine to form DMAPA. The synthesis method of DMAPA is complex and requires careful handling of the reagents and catalysts to achieve high yields.
特性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-6-19(12-13(2)3)10-9-17(20)18-15-8-7-14(21-4)11-16(15)22-5/h7-8,11H,2,6,9-10,12H2,1,3-5H3,(H,18,20) |
InChIキー |
MQDBYDXONIDLKY-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=C)C |
正規SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)


![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)









